5-bromo-1H-pyrrole-3-carboxylic acid

Description

The exact mass of the compound 5-bromo-1H-pyrrole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-bromo-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYKYJWBQOBZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-69-3 | |

| Record name | 5-bromo-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1H-pyrrole-3-carboxylic acid: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-bromo-1H-pyrrole-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a core scaffold in the generation of novel therapeutic agents.

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties as a π-excessive five-membered heteroaromatic ring confer a diverse range of biological activities.[1] Pyrrole-containing compounds are integral to marketed drugs with applications as antipsychotics, anticancer agents, and antibacterials.[2]

5-bromo-1H-pyrrole-3-carboxylic acid emerges as a particularly valuable synthetic intermediate. The strategic placement of three key functional elements—the reactive N-H site, the versatile carboxylic acid at the 3-position, and the synthetically powerful bromine atom at the 5-position—provides three orthogonal handles for molecular elaboration. This trifecta of reactivity allows for the systematic and controlled construction of diverse chemical libraries, making it an ideal starting point for structure-activity relationship (SAR) studies and the discovery of novel bioactive molecules.

Chemical Structure and Physicochemical Properties

The foundational knowledge of a molecule's structure and properties is critical for its application in synthesis and development. While specific experimental data for 5-bromo-1H-pyrrole-3-carboxylic acid is not extensively published, its properties can be reliably inferred from its commercially available precursors and closely related analogs.

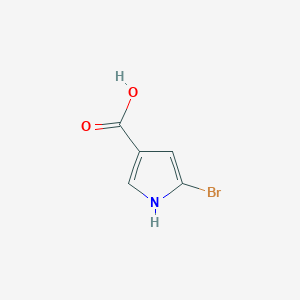

Chemical Structure:

Caption: Chemical structure of 5-bromo-1H-pyrrole-3-carboxylic acid.

Data Summary: Physicochemical Properties

The following table summarizes key properties, with data for the target compound inferred from its methyl ester and related structures.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₅H₄BrNO₂ | - |

| Molecular Weight | 190.00 g/mol | Calculated |

| IUPAC Name | 5-bromo-1H-pyrrole-3-carboxylic acid | IUPAC Nomenclature |

| CAS Number | Not assigned. | Precursor (methyl ester) is 16420-39-6.[3] |

| Appearance | Expected to be a white to off-white or tan solid. | Based on related pyrrole carboxylic acids. |

| Melting Point | >150 °C (Decomposition likely) | The unbrominated analog, 1H-pyrrole-3-carboxylic acid, melts at 144-147 °C.[4] Halogenation typically increases the melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, THF). Low solubility in water and nonpolar solvents. | General property of carboxylic acids and pyrroles. |

| pKa | Estimated 4-5 | The carboxylic acid proton is acidic. The N-H proton is weakly acidic (pKa ~17 in DMSO). |

Synthesis: A Reliable and Scalable Approach

While various methods exist for the synthesis of the pyrrole core, the most direct and industrially scalable route to 5-bromo-1H-pyrrole-3-carboxylic acid is the hydrolysis of its corresponding ester, typically the methyl or ethyl ester, which is readily available from commercial suppliers.[3] This transformation is a standard saponification reaction, valued for its high yield and operational simplicity.

Workflow for Synthesis via Ester Hydrolysis:

Caption: Synthetic workflow for 5-bromo-1H-pyrrole-3-carboxylic acid.

Experimental Protocol: Saponification of Methyl 5-bromo-1H-pyrrole-3-carboxylate

This protocol is a self-validating system; successful execution will yield a product whose identity and purity can be confirmed by standard analytical techniques (¹H NMR, LC-MS, melting point).

-

Reagent Preparation:

-

Prepare a 2M solution of sodium hydroxide (NaOH) in deionized water.

-

Prepare a 1M solution of hydrochloric acid (HCl) in deionized water.

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add methyl 5-bromo-1H-pyrrole-3-carboxylate (1.0 eq).

-

Add a solvent mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio, ~10 mL per gram of ester). Stir until the solid is fully dissolved.

-

-

Hydrolysis:

-

Add the 2M NaOH solution (2.0-3.0 eq) dropwise to the stirred solution at room temperature.

-

Allow the reaction to stir at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary. The causal basis for using a base is to promote nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the flask in an ice-water bath.

-

Slowly add the 1M HCl solution while stirring vigorously. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH 2-3). A precipitate should form. The acidification step is crucial to protonate the carboxylate salt, rendering the neutral carboxylic acid, which is typically insoluble in the aqueous medium.

-

Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.

-

Dry the product under high vacuum to a constant weight.

-

Reactivity and Strategic Derivatization

The power of 5-bromo-1H-pyrrole-3-carboxylic acid lies in its predictable and versatile reactivity, allowing for selective modification at three distinct points on the molecule.

-

Carboxylic Acid (Position 3): This group is readily converted into a variety of other functionalities. Standard amide coupling reactions (e.g., using HATU or EDC as coupling agents) with a diverse range of amines can generate extensive libraries of amides. It can also be esterified or reduced to the corresponding alcohol.

-

Bromine Atom (Position 5): The C-Br bond is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be employed to introduce aryl, heteroaryl, alkynyl, or amino substituents, respectively. This allows for extensive exploration of the chemical space around the pyrrole core.

-

Pyrrole Nitrogen (Position 1): The N-H proton is moderately acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or acylated. This site is perfect for introducing substituents that can modulate solubility, metabolic stability, or target engagement.

Key Derivatization Pathways:

Caption: Key reaction pathways for derivatizing the core scaffold.

Applications in Drug Discovery and Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, and 5-bromo-1H-pyrrole-3-carboxylic acid is a prime starting material for accessing novel analogs with therapeutic potential.

-

Antibacterial Agents: Halogenated pyrroles are known to possess significant antibacterial activity. For instance, complex pyrrole amides have been developed as potent inhibitors of bacterial DNA gyrase, with some compounds showing MIC values as low as 0.03 µg/mL against Mycobacterium tuberculosis.[5] The title compound is an ideal precursor for synthesizing analogs of such inhibitors.

-

Anticancer Therapeutics: The natural product Oroidin, a bromopyrrole alkaloid, and its derivatives have demonstrated anticancer and antibiofilm activities.[6] 5-bromo-1H-pyrrole-3-carboxylic acid provides a synthetic entry point to mimics and simplified analogs of these complex marine natural products.

-

Endothelin Antagonists: Pyrrolidine-3-carboxylic acids have been successfully developed as potent and orally active endothelin (ET) receptor antagonists, which are important for treating cardiovascular diseases.[7] The pyrrole analog serves as a rigidified, aromatic bioisostere that can be explored in similar drug design campaigns.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and multiple points for synthetic elaboration, this compound is an excellent fragment for FBDD screening campaigns. Hits identified from such screens can be rapidly optimized using the versatile chemistry described above.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound is not available, the hazard profile can be reliably inferred from closely related structures like 5-bromo-1H-pyrrole-3-carbaldehyde.[8]

-

Hazard Identification:

-

Expected to be harmful if swallowed (corresponds to H302).

-

Likely to cause skin irritation (H315) and serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid creating dust. Use appropriate engineering controls to minimize exposure.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from strong oxidizing agents and bases.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

5-bromo-1H-pyrrole-3-carboxylic acid represents more than just a chemical; it is a strategic tool for innovation in drug discovery. Its structural simplicity belies a sophisticated design that offers medicinal chemists rapid and controlled access to a vast and biologically relevant chemical space. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this powerful building block to construct the next generation of therapeutic agents.

References

-

Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available from: [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available from: [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. ACS Publications. Available from: [Link]

-

Rapoport, H., & Willson, C. D. (1961). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry, 26(4), 1102–1105. ACS Publications. Available from: [Link]

-

PubChem. (n.d.). 5-Aminouracil. National Center for Biotechnology Information. Available from: [Link]

-

Taylor & Francis Online. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Organic Preparations and Procedures International, 18(4). Available from: [Link]

-

Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Available from: [Link]

-

Grozav, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-1H-pyrrole-3-carboxylic acid methyl ester. Available from: [Link]

-

PubChem. (n.d.). 5-Bromo-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Available from: [Link]

-

Wikipedia. (n.d.). Oroidin. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available from: [Link]

-

Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-84. Available from: [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

-

ResearchGate. (n.d.). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. Available from: [Link]

-

PubChem. (n.d.). 5-bromo-1H-pyrrole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. (n.d.). 1H-pyrrole-3-carboxylic acid. Available from: [Link]

-

RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 5-Bromo-1H-pyrrole-3-carboxylic acid methyl ester [oakwoodchemical.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 5. Oroidin - Wikipedia [en.wikipedia.org]

- 6. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-bromo-1H-pyrrole-3-carbaldehyde | C5H4BrNO | CID 57831983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-1H-pyrrole-3-carbaldehyde | 881676-32-0 [sigmaaldrich.com]

A Comprehensive Technical Guide to 5-bromo-1H-pyrrole-3-carboxylic acid: A Keystone Intermediate in Bioactive Molecule Synthesis

This in-depth technical guide provides a comprehensive overview of 5-bromo-1H-pyrrole-3-carboxylic acid, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its fundamental molecular and physicochemical properties, outlines robust synthetic protocols, and explores its strategic applications in the synthesis of novel bioactive compounds.

Core Molecular Attributes and Physicochemical Properties

5-bromo-1H-pyrrole-3-carboxylic acid is a substituted pyrrole, a class of five-membered aromatic heterocycles that are central to a vast array of natural products and pharmaceutical agents.[1][2] The strategic placement of the bromine atom and the carboxylic acid group on the pyrrole scaffold imparts unique reactivity and functionality, making it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. For 5-bromo-1H-pyrrole-3-carboxylic acid, these are:

-

Molecular Formula: C₅H₄BrNO₂

-

Molecular Weight: 189.99 g/mol [3]

This information is critical for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data during compound characterization.

Physicochemical Data Summary

The following table summarizes key computed and expected physicochemical properties for 5-bromo-1H-pyrrole-3-carboxylic acid. It is important to note that while specific experimental data for the 3-carboxylic acid isomer is not widely published, the data for the closely related 5-bromo-1H-pyrrole-2-carboxylic acid provides a reliable estimate.[3]

| Property | Value/Expected Range | Significance in a Laboratory Setting |

| Molecular Formula | C₅H₄BrNO₂ | Essential for all stoichiometric calculations and structural confirmation. |

| Molecular Weight | 189.99 g/mol | Foundational for quantitative analysis and reaction planning.[3] |

| Appearance | Expected to be a solid | Guides handling and storage procedures. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. | Crucial for selecting appropriate solvents for reactions, purification, and analysis. |

| pKa | Expected to be in the range of 3-5 | The acidity of the carboxylic acid dictates its reactivity and solubility in different pH environments. |

| XLogP3 | 1.6 | This predicted lipophilicity value is important in drug design for estimating membrane permeability.[3] |

Synthesis and Purification: A Validated Protocol

The synthesis of 5-bromo-1H-pyrrole-3-carboxylic acid can be efficiently achieved through a two-step process: the synthesis of the corresponding methyl ester followed by its hydrolysis. This approach is often favored due to the accessibility of starting materials and the generally high yields of each step.

Synthesis of Methyl 5-bromo-1H-pyrrole-3-carboxylate

A robust method for the synthesis of substituted pyrrole-3-carboxylates is the Hantzsch pyrrole synthesis.[4] This involves the condensation of an α-haloketone with a β-ketoester and an amine.

Experimental Protocol: Synthesis of Methyl 5-bromo-1H-pyrrole-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-chloroacetoacetate (1 equivalent) and 2-amino-3-bromo-propionaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: To the stirred solution, add a non-nucleophilic base such as triethylamine (1.1 equivalents) dropwise at room temperature. The base scavenges the HCl generated during the reaction.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 5-bromo-1H-pyrrole-3-carboxylate.

Hydrolysis to 5-bromo-1H-pyrrole-3-carboxylic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under basic conditions.

Experimental Protocol: Hydrolysis of Methyl 5-bromo-1H-pyrrole-3-carboxylate

-

Reaction Setup: Dissolve methyl 5-bromo-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of methanol and water in a round-bottom flask.

-

Base Addition: Add an excess of sodium hydroxide (2-3 equivalents) to the solution and stir at room temperature.

-

Reaction Progression: Monitor the reaction by TLC until the starting material is completely consumed.

-

Workup and Acidification: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material. Carefully acidify the aqueous layer with cold 1M HCl until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-pyrrole-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Caption: Reactivity and applications of 5-bromo-1H-pyrrole-3-carboxylic acid.

Conclusion

5-bromo-1H-pyrrole-3-carboxylic acid is a molecule of significant interest to the scientific community, particularly those involved in the discovery and development of new therapeutic agents and agrochemicals. Its well-defined structure, predictable reactivity, and the biological relevance of the pyrrole scaffold make it a valuable tool in the arsenal of the synthetic chemist. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic pathway, and a summary of its potential applications, underscoring its importance as a key chemical intermediate.

References

-

MySkinRecipes. 5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid. [Link]

-

PubChem. 5-bromo-1H-pyrrole-3-carbaldehyde | C5H4BrNO | CID 57831983. [Link]

-

PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106. [Link]

-

PubChem. 5-Bromo-1H-pyrrole-2-carboxylic acid | C5H4BrNO2 | CID 23423220. [Link]

-

Herath, A., & Cosford, N. D. (2010). One step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Syrris. Pyrrole-3-carboxylic acid derivatives. [Link]

-

Pipzine Chemicals. 5-Bromo-1H-pyrrolo[5,4-b]pyridine-3-carboxylic Acid. [Link]

-

Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

-

Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

Sources

Comparative Technical Analysis: 5-Bromo-1H-pyrrole-3-carboxylic Acid vs. 2-Carboxylic Acid Isomer

Executive Summary

This guide provides a technical differentiation between 5-bromo-1H-pyrrole-3-carboxylic acid (Isomer A) and its regioisomer, 5-bromo-1H-pyrrole-2-carboxylic acid (Isomer B). While both compounds serve as halogenated pyrrole building blocks in medicinal chemistry—particularly for kinase inhibitors and marine alkaloid analogs—their electronic properties, synthetic accessibility, and reactivity profiles differ significantly.

Key Takeaway: The primary differentiator is the NMR coupling pattern of the remaining ring protons (

Structural & Electronic Analysis

The position of the carboxylic acid relative to the pyrrole nitrogen dictates the electronic environment of the ring.

| Feature | Isomer A (3-Carboxylic Acid) | Isomer B (2-Carboxylic Acid) |

| Structure | Carboxyl at C3; Bromine at C5.[1][2] | Carboxyl at C2; Bromine at C5.[3] |

| IUPAC Name | 5-bromo-1H-pyrrole-3-carboxylic acid | 5-bromo-1H-pyrrole-2-carboxylic acid |

| Electronic Effect | C3 is | C2 is |

| Acidity (pKa) | ~5.0 (Less Acidic) | ~4.4 (More Acidic) |

| Dipole Moment | Vectors of Br and COOH are roughly 120° apart. | Vectors of Br and COOH are roughly 144° (pseudo-para). |

Electronic Logic

-

Inductive Effect: The pyrrole nitrogen is electronegative (

hybridized in the ring). The C2 position is closer to the nitrogen than C3. Consequently, the carboxyl group at C2 experiences a stronger electron-withdrawing inductive effect ( -

Resonance: Pyrrole is

-excessive. The lone pair on nitrogen donates density into the ring. However, the -COOH group is an electron-withdrawing group (EWG). In Isomer B, the EWG at C2 and Br at C5 place substituents at both

Synthetic Pathways & Regioselectivity[4]

The synthesis of these isomers requires distinct strategies due to the natural reactivity of the pyrrole ring, which favors electrophilic aromatic substitution (

Workflow Diagram: Regioselective Synthesis

Figure 1: Synthetic logic flow. Route B exploits the natural reactivity of the remaining

Detailed Protocols

1. Synthesis of Isomer B (2-Acid)

-

Starting Material: Methyl pyrrole-2-carboxylate.

-

Reagent: N-Bromosuccinimide (NBS) in THF or DMF at 0°C.

-

Mechanism: The C5 position is the only remaining

-position. It is highly activated and sterically accessible. Bromination occurs exclusively at C5. -

Self-Validating Check: TLC will show a single major spot; crude NMR will show the disappearance of the H5 signal.

2. Synthesis of Isomer A (3-Acid)

-

Starting Material: Methyl pyrrole-3-carboxylate (often synthesized via Van Leusen reaction using TosMIC).

-

Reagent: NBS (1.0 eq) in THF at -78°C to 0°C.

-

Regioselectivity Challenge: Both C2 and C5 are

-positions. However, C2 is adjacent to the bulky ester group at C3. -

Outcome: The reaction favors C5 (the "open"

-position) over C2 due to steric hindrance, yielding the 5-bromo-3-carboxylate as the major product. -

Note: Over-bromination can lead to 2,5-dibromo species if stoichiometry is not controlled.

Analytical Differentiation (The "Self-Validating" System)

The most reliable method to distinguish these isomers is

NMR Logic

-

Isomer A (3-Acid): The protons are at C2 and C4 . These are in a 1,3-relationship (meta-like) .

-

Isomer B (2-Acid): The protons are at C3 and C4 . These are in a 1,2-relationship (ortho-like) .

| Parameter | Isomer A (5-Br-3-COOH) | Isomer B (5-Br-2-COOH) |

| Proton Positions | H2 and H4 | H3 and H4 |

| Coupling Type | Meta-coupling ( | Ortho-coupling ( |

| Coupling Constant ( | ~1.5 – 2.5 Hz (Small/Singlet-like) | ~3.5 – 4.5 Hz (Distinct Doublets) |

| Shift Pattern | H2 is often a broad singlet or fine doublet. H4 is a fine doublet. | Two clear doublets with roof effect. |

| Melting Point | Methyl ester: 109–111 °C | Acid: ~204 °C (dec) |

Experimental Validation Protocol:

-

Dissolve 5 mg of sample in DMSO-

. -

Acquire

H NMR (min 400 MHz). -

Check: If you see two doublets with

Hz, you have the 2-acid (Isomer B) . If you see two singlets or very fine doublets (

Reactivity Profile & Applications

Scaffold Hopping in Drug Discovery

-

Isomer B (2-Acid):

-

Natural Product Link: The 4,5-dibromo-pyrrole-2-carboxamide moiety is the core of Oroidin and Agelastatin , marine alkaloids with potent anti-biofilm and cytotoxic activity.

-

Application: Used when mimicking natural defense metabolites or targeting pockets requiring a planar, acidic headgroup.

-

-

Isomer A (3-Acid):

-

Kinase Inhibitors: The 3-carboxamide scaffold is frequently used in kinase inhibitor design (e.g., Sunitinib analogs) to alter hydrogen bonding vectors relative to the 2-isomer.

-

Suzuki Coupling: The C5-Br bond in Isomer A is sterically less hindered than in Isomer B (where the carboxylate is further away), making it an excellent substrate for palladium-catalyzed cross-couplings to build 5-aryl-pyrrole-3-carboxylates.

-

Reactivity Decision Tree

Figure 2: Decision framework for selecting the appropriate isomer based on medicinal chemistry goals.

References

-

Synthesis of Pyrrole-3-carboxylates: Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. Organic Letters, 12(22), 5182-5185.

-

Regioselectivity of Bromination: Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.[1] The Journal of Organic Chemistry, 46(11), 2221-2225.

-

NMR Coupling Constants: Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-703.

-

Marine Alkaloids (Oroidin): Al-Mourabit, A., & Potier, P. (2001). Sponge's pyrrole-2-aminoimidazole alkaloids. European Journal of Organic Chemistry, 2001(2), 237-243.

-

pKa Values: PubChem Compound Summary for CID 23423220 (5-Bromo-1H-pyrrole-2-carboxylic acid) and CID 101030 (Pyrrole-3-carboxylic acid).

Sources

Methodological & Application

synthesis of 5-bromo-1H-pyrrole-3-carboxylic acid from methyl ester

Application Note: High-Fidelity Synthesis of 5-Bromo-1H-pyrrole-3-carboxylic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-bromo-1H-pyrrole-3-carboxylic acid via the saponification of its methyl ester precursor.[1] While pyrrole-2-carboxylic acids are ubiquitous in marine alkaloids (e.g., Oroidin), the 3-carboxylic acid isomers represent a distinct, privileged scaffold in kinase inhibitor design and fragment-based drug discovery.[1]

This guide addresses the specific challenge of hydrolyzing the ester moiety without compromising the halogen substituent or inducing decarboxylation—a common pitfall in electron-rich heteroaromatic acids. We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system, optimized for mildness and high yield (>90%).[1]

Retrosynthetic Analysis & Reaction Logic

The transformation relies on the nucleophilic attack of the hydroxide ion on the ester carbonyl.[2] Unlike simple aliphatic esters, the pyrrole ring is electron-rich.[1] The presence of the bromine at the 5-position (alpha to the nitrogen) exerts a weak inductive withdrawing effect, slightly activating the ring, but the primary concern is the stability of the C-Br bond under basic conditions.

Strategic Choice: LiOH vs. NaOH

-

NaOH/KOH: Stronger bases, often require ethanol/water.[1] Can lead to higher pH, increasing the risk of side reactions or salt trapping.

-

LiOH: Milder.[1] The lithium cation coordinates effectively with the carbonyl oxygen, enhancing electrophilicity without requiring harsh temperatures. It is the reagent of choice for halogenated heteroaromatics.[1]

Mechanism of Action

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of methoxide.[3] The final irreversible step is the deprotonation of the carboxylic acid to form the lithium carboxylate, which precipitates or remains in the aqueous phase until acidic workup.

[1][4]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6][7] | Role |

| Methyl 5-bromo-1H-pyrrole-3-carboxylate | 204.02 | 1.0 | Limiting Reagent |

| Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) | 41.96 | 3.0 | Base / Nucleophile |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Solubilizer) |

| Methanol (MeOH) | 32.04 | - | Solvent (Miscibility) |

| Water (Deionized) | 18.02 | - | Solvent (Reagent) |

| 1N Hydrochloric Acid (HCl) | 36.46 | Excess | Acidification |

Step-by-Step Procedure

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-1H-pyrrole-3-carboxylate (1.0 g, 4.9 mmol) in a mixture of THF (10 mL) and MeOH (5 mL) .

-

Note: The ester must be fully dissolved before adding the base to ensure homogenous kinetics.

-

Step 2: Saponification 2. Prepare a solution of LiOH[1]·H₂O (617 mg, 14.7 mmol, 3.0 equiv) in Water (5 mL) .[1] 3. Add the aqueous LiOH solution dropwise to the stirring ester solution.

- Observation: The solution may turn slightly yellow; this is normal for pyrroles in base.[1]

- Stir the reaction mixture at Room Temperature (20–25°C) for 4–6 hours.

- Process Control: Monitor by TLC (Hexane/EtOAc 1:1).[1] The starting material (Rf ~0.[1]6) should disappear, and a baseline spot (carboxylate salt) should appear.[1]

Step 3: Workup & Isolation [8] 5. Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF and MeOH.

- Critical: Do not distill to dryness; leave the aqueous residue (~5-7 mL).[1]

- Dilute the aqueous residue with Water (10 mL) and wash with Ethyl Acetate (10 mL) .[1]

- Why? This removes any unreacted ester or non-polar impurities.[1] Discard the organic (top) layer.[1]

- Cool the aqueous layer to 0°C in an ice bath.

- Slowly acidify with 1N HCl dropwise with vigorous stirring until pH 3–4 is reached.

- Caution: Do not drop below pH 2.[1] Highly acidic conditions can destabilize the pyrrole or induce decarboxylation upon drying.[1]

- A white to off-white precipitate will form.[1] Stir at 0°C for 30 minutes to maximize precipitation.

Step 4: Purification 10. Filter the solid using a sintered glass funnel.[1] 11. Wash the filter cake with cold water (2 x 5 mL) to remove residual lithium salts.[1] 12. Dry the solid under high vacuum at 40°C for 12 hours.

Expected Results

-

Appearance: White to pale beige powder.[1]

-

Yield: 85–95%.[1]

-

1H NMR (DMSO-d6): δ 12.0 (br s, 1H, COOH), 11.8 (br s, 1H, NH), 7.4 (d, 1H, H-2), 6.8 (d, 1H, H-4).[1]

Workflow Visualization

The following diagram illustrates the critical decision points during the workup to ensure maximum recovery and purity.

[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete hydrolysis or product solubility in water.[1] | Increase reaction time or temperature to 40°C. If no precipitate forms upon acidification, saturate the aqueous layer with NaCl (brine) and extract with EtOAc.[1] |

| Dark Product | Oxidation of the pyrrole ring. | Perform reaction under Nitrogen/Argon atmosphere. Ensure solvents are degassed.[1] |

| Decarboxylation | Acidification too strong or drying temp too high.[1] | Stop acidification at pH 4. Dry under vacuum at RT instead of heating.[1] |

| Starting Material Remains | Steric hindrance or poor solubility.[1] | Switch solvent to THF/Water (1:[1]1) and heat to 50°C. |

Safety & Handling

-

Brominated Pyrroles: Can be sensitizers.[1] Handle with gloves and in a fume hood.[1]

-

Lithium Hydroxide: Corrosive.[1] Avoid contact with skin and eyes.[1]

-

Storage: Store the final acid at -20°C, protected from light, to prevent slow debromination or oxidation.

References

-

Sigma-Aldrich. Methyl 5-bromo-1H-pyrrole-3-carboxylate Product Information. Retrieved from .[1][9]

-

Guidechem. Synthesis and Properties of Brominated Pyrazole/Pyrrole Carboxylic Acids. Retrieved from .[1]

-

Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification) - Mechanisms and Conditions. Retrieved from .[1]

-

National Institutes of Health (NIH). PubChem Compound Summary: 5-Bromo-1H-pyrrole-2-carboxylic acid (Structural Analog Data).[1] Retrieved from .[1]

-

Organic Chemistry Portal. General Methods for Pyrrole Synthesis and Functionalization. Retrieved from .[1]

Sources

- 1. Oroidin - Wikipedia [en.wikipedia.org]

- 2. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. osti.gov [osti.gov]

- 5. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 9. Methyl 5-bromo-1H-pyrrole-3-carboxylate | 16420-39-6 [sigmaaldrich.com]

Application Note: Peptide Coupling of 5-Bromo-1H-pyrrole-3-carboxylic Acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

5-bromo-1H-pyrrole-3-carboxylic acid is a densely functionalized heterocyclic core.[1] Unlike standard amino acids, this moiety possesses a conjugated electron-rich system that alters the reactivity of the carboxylic acid and the stability of the activated intermediates.[1]

Key Chemical Challenges[1]

-

Pyrrole Nitrogen Reactivity: The NH proton of the pyrrole (pKa ~17 in DMSO) is weakly acidic.[1] Under basic coupling conditions, it can be deprotonated, leading to N-acylation (dimerization or side-reactions with the activated ester).[1]

-

Electronic Deactivation: The 5-bromo substituent is electron-withdrawing (inductive effect), which stabilizes the pyrrole ring against oxidation but also lowers the nucleophilicity of the system.[1] However, it increases the acidity of the NH, making the N-acylation risk slightly higher than in unsubstituted pyrroles.[1]

-

Decarboxylation Risk: While pyrrole-3-carboxylic acids are more stable than their 2-isomers, thermal stress during activation can still lead to decarboxylation.[1] Low-temperature activation is critical.[1]

Strategic Decision Matrix

Before selecting a protocol, analyze your specific coupling partner (amine) and scale.[1]

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine reactivity and scale.[1]

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/HOAt)

Best for: Valuable intermediates, unreactive amines, and preventing racemization (if the amine is chiral).[1] Mechanism: HATU generates a highly reactive Aza-benzotriazole ester (OAt-ester) which reacts faster than OBt esters, minimizing the time the activated species exists and reducing side reactions.[1]

Reagents:

-

Acid: 5-bromo-1H-pyrrole-3-carboxylic acid (1.0 equiv)[1]

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.1 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide).[1] Note: DCM is often a poor solvent for this acid.[1]

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the 5-bromo-1H-pyrrole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Cool the solution to 0°C (ice bath). Add HATU (1.1 equiv) followed by DIPEA (1.0 equiv only at this stage).[1] Stir for 10–15 minutes.

-

Why? Pre-activation at low temperature minimizes decarboxylation and allows the formation of the active ester before the amine is introduced.[1]

-

-

Coupling: Add the Amine (1.2 equiv) dissolved in a minimal amount of DMF.[1] Immediately add the remaining DIPEA (1.5–2.0 equiv).[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid M-H).

-

Work-up:

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Acid Chloride Method (Ghosez’s Reagent)

Best for: Extremely hindered amines (e.g., electron-deficient anilines) where HATU fails.[1]

Why Ghosez's Reagent? Standard Thionyl Chloride (

Reagents:

-

Acid: 1.0 equiv[1]

-

Ghosez’s Reagent: 1.2 – 1.5 equiv[1]

-

Base: Pyridine or 2,6-Lutidine (2.0 equiv)[1]

-

Solvent: Dry DCM (if soluble) or THF.[1]

Step-by-Step Procedure:

-

Activation: Dissolve the acid in dry THF under Argon. Add Ghosez’s reagent dropwise at RT.[1] Stir for 1–2 hours.

-

Validation: Take a small aliquot, quench with MeOH, and check LC-MS for the methyl ester to confirm acid chloride formation.[1]

-

-

Coupling: Cool to 0°C. Add the Amine followed by Pyridine .

-

Reaction: Stir at RT overnight.

-

Work-up: Standard aqueous work-up.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of the bromopyrrole acid.[1] | Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMSO.[1] |

| N-Acylation (Dimer) | Pyrrole NH competing as a nucleophile. | 1. Use Boc-protected pyrrole acid (commercially available or synthesize via |

| Black Reaction Mixture | Decomposition/Polymerization. | 1. Ensure temperature during activation is 0°C .2. Exclude light (bromopyrroles can be photosensitive).[1] |

| Product stuck in Aqueous | Product is too polar or acidic (NH).[1] | Acidify aqueous layer to pH 4-5 carefully before extraction.[1] Use n-Butanol or 10% MeOH/DCM for extraction.[1] |

Visualizing the Mechanism (HATU Activation)

The following diagram illustrates the activation pathway and the critical point where N-acylation side reactions are prevented by proper base management.

Figure 2: Mechanistic pathway highlighting the desired amide formation versus the N-acylation side reaction risk.[1]

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

-

Al-Warhi, T. I., et al. (2012).[1] Recent development of peptide coupling reagents in organic synthesis.[1][2][3][4][5] Journal of Saudi Chemical Society, 16(2), 97-116.[1] Link[1]

-

Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides from carboxylic acids and

-chloroenamines.[1] Journal of the Chemical Society, Chemical Communications, (24), 1180.[1] Link[1] -

Parrish, J. D., et al. (2002).[1] Synthesis of the Oroidin Alkaloids. Journal of Organic Chemistry, 67(6), 1851–1862.[1] (Provides context on bromopyrrole reactivity). Link[1]

Sources

- 1. CN101300229B - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support: Stability & Handling of 5-Bromo-1H-pyrrole-3-carboxylic Acid

Executive Summary

You are likely encountering stability issues because 5-bromo-1H-pyrrole-3-carboxylic acid exists in a "chemical tension."[1] While the electron-withdrawing carboxylic acid group (at C3) and the bromine (at C5) provide some stabilization compared to the parent pyrrole, the molecule remains highly susceptible to acid-catalyzed polymerization and decarboxylation under specific conditions.

This guide moves beyond standard datasheets to explain why your compound degrades and provides a self-validating workflow to prevent it.

Module 1: The Acid Sensitivity Paradox (Root Cause Analysis)

To handle this compound successfully, you must understand the two competing failure modes in acidic media.

The Primary Threat: Electrophilic Oligomerization ("Pyrrole Red")

Pyrroles are electron-rich heterocycles.[1] In acidic media, they do not behave like stable benzene rings; they behave like enol ethers.

-

Mechanism: Protons (

) do not bind to the nitrogen lone pair (which is part of the aromatic sextet). Instead, they protonate the -

The Cascade: Protonation at C2 generates a highly reactive electrophilic cation. This cation is immediately attacked by a neutral pyrrole molecule, forming a dimer. This process repeats, leading to a complex, conjugated polymer often observed as a red, brown, or black tar .[1]

-

Relevance to Your Compound: The C5 position is blocked by Bromine, reducing one site of protonation, but the C2 position remains open and highly reactive .

The Secondary Threat: Acid-Catalyzed Decarboxylation

While pyrrole-3-carboxylic acids are generally more robust than their 2-isomers, they are not immune to decarboxylation, particularly in aqueous mineral acids with heat.[1]

-

Mechanism: Protonation occurs at the ring carbon bearing the carboxyl group (C3). This breaks the aromaticity temporarily, allowing water to attack the carboxyl carbon, eventually releasing

. -

Outcome: You lose the carboxylic acid, yielding 2-bromopyrrole (which is unstable and rapidly polymerizes).[1]

Visualization: Degradation Pathways

The following diagram maps the kinetic competition between stability and degradation.

Figure 1: Kinetic competition between polymerization (C2 attack) and decarboxylation (C3 attack) in acidic environments.[1]

Module 2: Troubleshooting & Handling Guide

Use this decision matrix to diagnose issues during synthesis, workup, or storage.

Scenario A: "My reaction mixture turned red/black upon acidification."

Diagnosis: Acid-catalyzed polymerization.[1][2][3] The Fix:

-

Avoid Strong Mineral Acids: Do not use concentrated HCl or H₂SO₄ to acidify reaction mixtures. The local concentration of acid at the drop site triggers polymerization instantly.

-

Buffer Strategy: Use weak acids like Acetic Acid (AcOH) or Formic Acid . If you must use HCl, use dilute (1M) and add it dropwise at 0°C with vigorous stirring to prevent local hot-spots.[1]

-

pH Target: Stop acidification at pH 3–4 . Going to pH 1 is unnecessary for precipitation and dangerous for the molecule.

Scenario B: "I see the product on TLC, but it vanishes during workup."

Diagnosis: Decarboxylation or water solubility. The Fix:

-

Temperature Control: Never heat the acidic solution. Decarboxylation has a high activation energy; keeping the workup at 0–5°C mitigates this.

-

Salting Out: Pyrrole carboxylic acids can be surprisingly water-soluble.[1] Saturate the aqueous phase with NaCl before extracting with Ethyl Acetate.

Scenario C: "The Bromine atom is missing (Mass Spec shows M-79)."

Diagnosis: Protodebromination (Rare but possible in boiling strong acid).[1] The Fix:

-

Check Solvent: Ensure no nucleophiles are present that could facilitate ipso-substitution.[1]

-

Condition Check: This usually only happens under forcing conditions (refluxing HBr/HCl).[1] If this occurs at room temperature, check for palladium contamination (if used in previous steps) which can catalyze debromination.

Module 3: Validated Experimental Protocols

Recommended Acidification Protocol (Precipitation)

Standard operating procedure for isolating the free acid from a basic hydrolysis mixture.

| Step | Action | Critical Technical Note |

| 1 | Cool Down | Chill the alkaline reaction mixture to 0–4°C in an ice bath. |

| 2 | Dilution | Dilute with water if the mixture is viscous. High viscosity slows mixing, creating "acid pockets" where polymerization starts.[1] |

| 3 | Acid Choice | Prepare 1M Acetic Acid or 0.5M HCl . |

| 4 | Addition | Add acid dropwise with rapid stirring. Monitor pH continuously. |

| 5 | Endpoint | Stop exactly when pH reaches 3.5 . A precipitate should form. |

| 6 | Filtration | Filter immediately. Do not let the solid sit in the acidic mother liquor for hours. |

| 7 | Wash | Wash the cake with cold water (pH 7) to remove residual acid traces. |

Storage Stability Data

Based on structural analogues and general pyrrole stability.

| Condition | Stability Rating | Observation |

| Solid, -20°C, Argon | High | Stable for months.[1] Best practice. |

| Solid, RT, Air | Moderate | Slow oxidation (browning) over weeks.[1] |

| Solution (DMSO), RT | Good | Stable for days. |

| Solution (Acidic), RT | Poor | Degradation within hours (red coloration).[1] |

| Solution (Acidic), 60°C | Critical Failure | Rapid decarboxylation/polymerization (< 30 mins). |

Module 4: Advanced Troubleshooting Logic (Decision Tree)

Figure 2: Diagnostic workflow for stability issues.

References

-

Cosford, N. D., et al. (2010).[1][4] One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185.[1][5] Significance: Demonstrates that pyrrole-3-carboxylic acids can survive transient exposure to HBr in flow systems, but batch yields are significantly lower due to acid contact time.[1] [1]

-

Mundle, S. O., & Kluger, R. (2009).[1][6] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675.[1][6] Significance: Establishes the mechanistic basis for acid-catalyzed decarboxylation in pyrroles, highlighting the role of protonation at the ring carbon.[7] [1][6]

-

Smith, G. F. (1963).[1][2] The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry, 2, 287-309.[1][2] Significance: The foundational text on the mechanism of "pyrrole red" formation via alpha-protonation. [1]

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.[1] Significance: General reference for the electrophilic substitution rules and stability profiles of halogenated pyrroles.

Sources

- 1. americanelements.com [americanelements.com]

- 2. THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole polymerization [quimicaorganica.org]

- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5-Bromo-1H-pyrrole-3-carboxylic Acid

CAS: 101666-45-7 Formula: C₅H₄BrNO₂ Molecular Weight: 189.99 g/mol

Executive Safety Summary (Immediate Action Card)

Status: Irritant / Bioactive Intermediate Primary Risks: Respiratory irritation (dust), severe eye irritation, skin sensitization potential. Critical Control: Zero-Inhalation Policy. All solid handling must occur inside a certified chemical fume hood.

| Component | Requirement | Technical Specification |

| Eyes | Safety Glasses | ANSI Z87.1 / EN166 (Side shields required). |

| Hands | Double Nitrile | Layer 1: 4 mil (0.10 mm). Layer 2: 4-5 mil. Change immediately upon splash. |

| Respiratory | Engineering Control | Handle strictly in a Fume Hood (Face velocity: 80–100 fpm). |

| Body | Lab Coat | 100% Cotton or flame-resistant synthetic (snap closures preferred). |

| Storage | Controlled | 2–8°C (Recommended), Dry, Dark, Inert Gas (Argon/Nitrogen). |

Hazard Analysis & Mechanistic Risks

As a halogenated pyrrole derivative, 5-bromo-1H-pyrrole-3-carboxylic acid presents specific chemical risks that dictate the PPE strategy.

GHS Classification (Derived from Analogs)

-

H315: Causes skin irritation.[1][2][3][4] (Acidic proton on carboxylic acid + electron-rich pyrrole ring).

-

H319: Causes serious eye irritation.[1][2][3][4][5] (Solid particulates are abrasive and chemically reactive).

-

H335: May cause respiratory irritation.[1][2][3][6] (Mucosal membrane irritation upon hydrolysis or contact).

Chemical Stability & Reactivity[8]

-

Light Sensitivity: Brominated pyrroles are susceptible to photodehalogenation. Dark storage is critical to prevent the formation of reactive radical byproducts.

-

Acidic Nature: The carboxylic acid moiety (

) makes this compound incompatible with strong bases and oxidizing agents. -

Thermal Instability: Avoid temperatures >40°C during drying; decarboxylation is a risk for pyrrole-3-carboxylic acids at elevated temperatures.

PPE Technical Specifications & Selection Matrix

Do not rely on generic safety advice. The following selection matrix is based on the specific physical properties of fine organic solids.

Hand Protection: The "Double-Glove" Protocol

Rationale: Halogenated heterocycles can permeate standard nitrile over time. The "Double-Glove" technique provides a sacrificial outer layer and a visual indicator for breach.

-

Inner Glove: Nitrile (Accelerator-free preferred), 4 mil. Color: Blue/Purple .

-

Outer Glove: Nitrile, 5 mil. Color: White/Teal (Contrast helps detect tears).

-

Breakthrough Time: Estimated >480 min for solid handling; <15 min for solutions in DCM/DMF.

-

Action: If dissolved in DCM (Dichloromethane), Silver Shield/Laminate gloves are required under nitrile.

Respiratory Protection Hierarchy

The primary protection against this solid is Engineering Controls , not wearable respirators.

-

Primary: Chemical Fume Hood (Sash height <18 inches).

-

Secondary (Maintenance/Spill): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

-

Why OV? To capture any bromine or volatile byproducts generated during decomposition.

-

Operational Protocols: Step-by-Step

Workflow Logic Diagram

The following diagram illustrates the decision process for safe handling and disposal.

Figure 1: Decision logic for PPE selection and handling workflow based on physical state.

Weighing & Transfer Protocol

Objective: Prevent static-induced scattering of fine powder.

-

Preparation: Place an anti-static mat or wipe inside the fume hood.

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

-

Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound appears discolored (potential corrosion/reaction).

-

Closing: Wipe threads of the vial with a dry Kimwipe before recapping to ensure a tight seal.

Solubilization

-

Solvents: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.

-

Precaution: When dissolving in DMSO/DMF, the solution may penetrate skin rapidly. Treat the solution as highly toxic (Skin Absorber).

Emergency Response & Disposal

Spill Management (Solid)

-

Evacuate the immediate area if dust is airborne outside the hood.

-

Don PPE: N95/P100 respirator, double gloves, goggles.

-

Contain: Cover spill with a damp paper towel (to suppress dust).

-

Clean: Sweep carefully into a bag. Wipe area with 10% Sodium Carbonate (

) solution to neutralize the carboxylic acid, followed by water.

Exposure First Aid

-

Eye Contact: Flush immediately for 15 minutes .[3][4][5][7] Lift eyelids. The acidity can cause corneal damage if not rinsed swiftly.

-

Skin Contact: Wash with soap and water.[1][3][4][5][8][7][9] Do not use alcohol (increases permeability).

-

Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (corticosteroids may be indicated for inflammation).

Disposal Strategy

-

Waste Stream: Halogenated Organic Waste .

-

Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases.

-

Labeling: Must clearly state "Contains Bromine" and "Acidic Organic Solid."

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 57831983, 5-bromo-1H-pyrrole-3-carbaldehyde (Analogous Structure Safety Data). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.es [fishersci.es]

- 5. fishersci.com [fishersci.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. fishersci.com [fishersci.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.